3-(2-Methoxyphenoxy)benzylamine
Description
3-(2-Methoxyphenoxy)benzylamine is a benzylamine derivative characterized by a methoxyphenoxy substituent at the third position of the benzyl core. This compound is primarily utilized in biochemical research and pharmaceutical synthesis. Available as a hydrochloride salt (CAS 1171099-72-1), it is supplied in high purity (≥95%) for reagent-grade applications . Its molecular formula is inferred as C₁₄H₁₅NO₂·HCl, with a molecular weight of approximately 277.74 g/mol. The structural uniqueness of the 2-methoxyphenoxy group contributes to its physicochemical properties, making it a subject of interest in structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
[3-(2-methoxyphenoxy)phenyl]methanamine |
InChI |
InChI=1S/C14H15NO2/c1-16-13-7-2-3-8-14(13)17-12-6-4-5-11(9-12)10-15/h2-9H,10,15H2,1H3 |
InChI Key |
IWXOQZYOYPFPSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-(2-Methoxyphenoxy)benzylamine, highlighting their molecular features, biological activities, and applications:
Structural and Functional Differences
- Positional Isomerism: The placement of the methoxyphenoxy group significantly impacts biological activity. For example, 2-(2-Methoxyphenoxy)benzylamine (C2-substituted) lacks the adrenoceptor affinity observed in C3-substituted analogs like N-[2-(2-Methoxyphenoxy)ethyl]benzylamine HCl, which is linked to cardiovascular applications .
- Substituent Type: Replacing the methoxyphenoxy group with an indoline ring (as in 3-(1-Indolinyl)benzylamine) confers analgesic activity without opiate receptor interaction, demonstrating the role of heterocyclic moieties in modulating CNS effects .
Pharmacological and Biochemical Insights
- Adrenoceptor Binding: Compounds with 2-methoxyphenoxy-ethylamino side chains (e.g., Carvedilol intermediates) exhibit α₁/β₁-adrenoceptor antagonism, critical for antiarrhythmic and hypotensive effects .
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